REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([OH:6])=[O:5])[CH3:2].C(N(CC)CC)C.[C:14]([O:18][C:19]([O:21]N=C(C1C=CC=CC=1)C#N)=O)([CH3:17])([CH3:16])[CH3:15]>O1CCOCC1.O>[CH3:17][C:14]([CH3:15])([O:18][C:19]([N:1]([CH3:2])[CH2:3][C:4]([OH:6])=[O:5])=[O:21])[CH3:16]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N(C)CC(=O)O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the resulting oil is extracted with ethyl acetate (twice)
|
Type
|
WASH
|
Details
|
The combined extracts are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 3.0 g
|
Type
|
CUSTOM
|
Details
|
of N-[(1,1-dimethylethoxy)carbonyl]-N-methylglycine as a viscous oil which crystallizes on standing
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(OC(=O)N(CC(=O)O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |